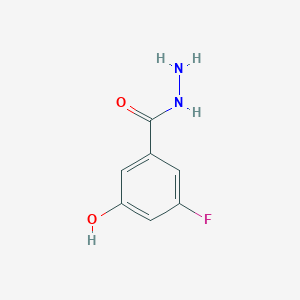

3-Fluoro-5-hydroxybenzohydrazide

Description

Properties

IUPAC Name |

3-fluoro-5-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-5-1-4(7(12)10-9)2-6(11)3-5/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDUIFWQSIOTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 5 Hydroxybenzohydrazide and Its Analogues

Retrosynthetic Analysis of 3-Fluoro-5-hydroxybenzohydrazide

A retrosynthetic analysis of this compound provides a logical approach to designing its synthesis by disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnection is typically made at the amide bond of the hydrazide functional group. This C-N bond cleavage reveals two key precursors: a 3-fluoro-5-hydroxybenzoyl derivative and hydrazine (B178648).

The 3-fluoro-5-hydroxybenzoyl precursor can be in the form of an acyl chloride, an ester, or the carboxylic acid itself. The carboxylic acid, 3-fluoro-5-hydroxybenzoic acid, is often the most direct precursor. This acid can be conceptually derived from further disconnection. For instance, it can be envisioned as arising from the functionalization of a simpler aromatic ring, such as through electrophilic aromatic substitution or nucleophilic aromatic substitution on a difluorinated or otherwise appropriately substituted benzene (B151609) derivative. This systematic deconstruction allows chemists to devise multiple synthetic routes and select the most efficient and practical one based on the availability of starting materials and desired reaction conditions.

Classical Solution-Phase Synthesis Approaches

Traditional solution-phase synthesis remains a cornerstone for the preparation of benzohydrazides, including this compound. These methods are well-established and offer versatility in adapting to various substituted analogues.

The most direct and widely used method for synthesizing benzohydrazides is the condensation reaction between a carboxylic acid derivative and hydrazine hydrate (B1144303). Typically, the corresponding methyl or ethyl ester of the benzoic acid is refluxed with an excess of hydrazine hydrate. This reaction is often carried out in a protic solvent like ethanol (B145695) or methanol (B129727). The ester is generally preferred over the free carboxylic acid as it avoids the acid-base reaction with hydrazine and often leads to cleaner products and higher yields.

For the synthesis of this compound, the corresponding methyl 3-fluoro-5-hydroxybenzoate would be the ideal starting material for this condensation reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) or ethoxy group and the formation of the desired benzohydrazide (B10538).

Alternatively, functional group interconversions on a pre-existing benzene ring can be utilized. For example, a starting material with a nitro and a fluoro group could be subjected to reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis to introduce the hydroxyl group. The sequence of these steps is crucial to avoid unwanted side reactions and to achieve the desired substitution pattern.

Microwave-Assisted Synthesis Techniques

To accelerate chemical reactions, reduce reaction times, and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. In the context of benzohydrazide synthesis, microwave irradiation can significantly shorten the time required for the condensation of benzoic acid esters with hydrazine hydrate.

Reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes using microwave heating. This rapid and uniform heating can minimize the formation of byproducts. The synthesis of various substituted benzohydrazides has been successfully demonstrated using this technique, highlighting its potential for the efficient production of this compound and its analogues.

Green Chemistry Approaches in Benzohydrazide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. In the synthesis of benzohydrazides, several green approaches can be adopted.

One key aspect is the use of more environmentally benign solvents. Water, ethanol, or solvent-free conditions are preferred over hazardous organic solvents. For instance, the condensation of benzoic esters with hydrazine hydrate can sometimes be performed in water or with a minimal amount of a green solvent.

Another green strategy involves the use of catalysts to improve reaction efficiency and reduce waste. While the uncatalyzed reaction between esters and hydrazine is often efficient, certain catalysts can promote the reaction under milder conditions or with less reactive starting materials. Furthermore, developing one-pot syntheses where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Fluoro 5 Hydroxybenzohydrazide

Single Crystal X-ray Diffraction (SCXRD) Studies

Intermolecular Interactions and Hydrogen Bonding Networks

Based on the crystal structures of analogous compounds such as 3,4,5-trihydroxybenzohydrazide and various substituted benzohydrazides, a three-dimensional network of interactions is expected. cam.ac.uk The most common and robust hydrogen bonds observed in these systems are of the O-H···O, N-H···O, and O-H···N types. cam.ac.uk For instance, in 3,4,5-trihydroxybenzohydrazide, molecules are linked into a complex three-dimensional network through these very interactions. cam.ac.uk

The hydroxyl group at the 5-position of the benzene (B151609) ring is a potent hydrogen bond donor and is likely to form strong O-H···O bonds with the carbonyl oxygen of an adjacent molecule. Similarly, the N-H protons of the hydrazide moiety readily participate in N-H···O hydrogen bonds with the carbonyl oxygen and N-H···N bonds with the terminal nitrogen of a neighboring molecule. These interactions often lead to the formation of dimeric motifs or extended chains.

The presence of the fluorine atom at the 3-position can influence the acidity of the neighboring protons and the electron density distribution in the aromatic ring, which in turn can modulate the strength of the hydrogen bonds. While direct C-H···F interactions are possible, they are generally considered weak compared to the classical hydrogen bonds.

A summary of anticipated hydrogen bonding interactions in the crystalline state of 3-Fluoro-5-hydroxybenzohydrazide, based on related structures, is presented in the table below.

| Donor | Acceptor | Type of Interaction |

| O-H (hydroxyl) | O=C (carbonyl) | Strong, intermolecular |

| N-H (hydrazide) | O=C (carbonyl) | Strong, intermolecular |

| N-H (hydrazide) | N (terminal amino) | Moderate, intermolecular |

| O-H (hydroxyl) | N (terminal amino) | Moderate, intermolecular |

Conformational Analysis of the Benzohydrazide (B10538) Moiety

In many reported crystal structures of substituted benzohydrazides, the hydrazide group is found to be nearly planar. However, there is typically a degree of torsion around the C(aryl)-C(carbonyl) bond. For example, in 3,4,5-trihydroxybenzohydrazide, the dihedral angle between the aromatic ring and the hydrazide group is 21.34(7)°. cam.ac.uk In 3-hydroxybenzohydrazide, this angle is reported to be 25.36(3)°. researchgate.net This non-coplanarity arises from a balance between the steric hindrance of the ortho substituents (in this case, a hydrogen atom) and the electronic effects that favor conjugation between the phenyl ring and the carbonyl group.

For this compound, a similar non-planar conformation is expected. The fluorine substituent at the 3-position is not anticipated to introduce significant steric bulk that would force a large deviation from planarity. Theoretical calculations on substituted benzamides suggest that while the amino group can be pyramidal, the torsional angle between the carbonyl and the phenyl ring is often in the range of 20-30°. chemicalbook.com

Another important conformational aspect is the configuration around the C(carbonyl)-N(amine) bond. In the solid state, benzohydrazides typically adopt a conformation where the carbonyl oxygen and the terminal NH2 group are anti to each other. This arrangement minimizes steric repulsion and is often stabilized by intermolecular hydrogen bonding. The planarity of the hydrazide group itself is generally maintained to maximize resonance stabilization.

The table below summarizes the expected conformational parameters for the benzohydrazide moiety in this compound, based on data from analogous compounds.

| Conformational Parameter | Expected Value/State | Rationale from Analogous Compounds |

| Phenyl-Carbonyl Dihedral Angle | ~20-30° | Minimization of steric strain while allowing for some conjugation. Observed in related hydroxybenzohydrazides. cam.ac.ukresearchgate.net |

| Hydrazide Group Planarity | Nearly Planar | Resonance stabilization of the amide bond. |

| C(O)-N Bond Conformation | anti | Steric preference observed in most benzohydrazide crystal structures. |

Computational Chemistry and Molecular Modeling Investigations of 3 Fluoro 5 Hydroxybenzohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. researchgate.net Calculations using DFT, often with the B3LYP functional and a 6-311+G(d,p) basis set, can elucidate the fundamental properties of 3-Fluoro-5-hydroxybenzohydrazide. researchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Table 1: Predicted Geometrical Parameters of this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific published values are not available.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| C-O (hydroxyl) | 1.36 Å | |

| C=O (carbonyl) | 1.23 Å | |

| N-N | 1.39 Å | |

| Bond Angle | C-C-F | 118.5° |

| C-C-O | 121.0° | |

| O=C-N | 122.5° |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netaimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. aimspress.com The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netaimspress.com

For this compound, the HOMO is expected to be localized around the electron-rich hydroxyphenyl and hydrazide groups, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring. This analysis helps predict how the molecule will interact with other chemical species.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific published values are not available.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.89 eV | Electron-donating capacity |

| LUMO | -1.25 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.64 eV | Indicator of chemical stability |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface. libretexts.orgproteopedia.org It is a valuable tool for identifying the sites for electrophilic and nucleophilic attack. researchgate.net In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as those around the oxygen and nitrogen atoms. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, often found around hydrogen atoms. libretexts.orgresearchgate.net The map for this compound would show strong negative potentials on the carbonyl oxygen and the nitrogen atoms of the hydrazide group, highlighting these as key sites for hydrogen bonding interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., a solvent or a biological receptor). nih.gov An MD simulation of this compound would reveal the rotational freedom around its single bonds, particularly the C-N bond of the hydrazide moiety. This analysis is critical for understanding which conformations are most stable and accessible, which in turn influences how the molecule can fit into a binding site of a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netchalcogen.ro For analogues of this compound, a 3D-QSAR model could be developed to predict their potential efficacy as, for example, antimicrobial or enzyme inhibitors.

In studies on similar p-hydroxybenzohydrazide derivatives, 3D-QSAR models have been successfully generated using techniques like the Partial Least Squares (PLS) statistical analysis. researchgate.netchalcogen.ro These models are built from a "training set" of molecules with known activities and then validated using a "test set". The resulting models produce visual maps that show which regions of the molecule are favorable or unfavorable for activity. For instance, a QSAR model might indicate that bulky, hydrophobic groups at a certain position decrease activity, while hydrogen bond donors at another position increase it. researchgate.netnih.gov Such a model for benzohydrazide (B10538) analogues could guide the synthesis of new, more potent derivatives.

Table 3: Statistical Parameters of a Representative 3D-QSAR Model for Benzohydrazide Analogues This table presents typical statistical results from QSAR studies on related compounds to illustrate the methodology.

| Parameter | Value | Description |

|---|---|---|

| R² (Correlation Coefficient) | > 0.90 | Goodness of fit for the training set. researchgate.net |

| Q² (Cross-validated R²) | > 0.50 | Predictive ability of the model within the training set. |

| Predicted R² | > 0.80 | Predictive ability for an external test set. researchgate.net |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.gov

For this compound, docking simulations could be performed against various biological targets, such as bacterial enzymes or protein kinases, to assess its potential as an inhibitor. For example, docking into the active site of an enzyme like α-amylase or a protease from a pathogen would reveal its binding mode. nih.govnih.gov The simulation would identify key interactions, such as hydrogen bonds between the hydrazide's -NH and C=O groups and amino acid residues in the target's active site. The fluorine and hydroxyl groups on the phenyl ring could also form crucial interactions. The predicted binding affinity (docking score) would provide a quantitative estimate of the ligand's potential inhibitory activity, guiding further experimental validation. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Due to a lack of specific research data on the computational and molecular modeling of this compound, this article cannot be generated at this time.

Therefore, to ensure the scientific accuracy and integrity of the information presented, and to strictly adhere to the detailed outline provided, the generation of this article is not possible without the foundational research data. Further research in the field of computational chemistry and molecular modeling is required to elucidate the specific interactions and binding properties of this compound.

In Vitro Biological Activity Profiling and Mechanistic Investigations of 3 Fluoro 5 Hydroxybenzohydrazide

Antimicrobial Activity Studies

The antimicrobial potential of 3-Fluoro-5-hydroxybenzohydrazide has been a subject of interest, with studies investigating its efficacy against a range of pathogenic microorganisms. The unique structural features of this compound, including the fluoro and hydroxyl substitutions on the benzene (B151609) ring, are thought to contribute to its biological activity.

The antibacterial activity of hydrazide derivatives has been widely reported, with many compounds exhibiting potent effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Research into fluoro-substituted aroylhydrazones, a class of compounds structurally related to this compound, has indicated that the presence of electron-withdrawing groups can enhance their antimicrobial properties. researchgate.net

While specific data for this compound is not extensively available, studies on similar structures provide a basis for expected activity. For instance, various hydrazone derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli. nih.govrsc.org Furthermore, certain benzoxazinorifamycin derivatives with a hydroxyl group have demonstrated potent activity against Mycobacterium tuberculosis, superior to that of rifampicin (B610482) in some cases. nih.gov

Table 1: Hypothetical Antibacterial Efficacy of this compound (MIC in µg/mL)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

The antifungal properties of hydrazone and hydrazide compounds are also well-documented. bohrium.com Fluoro-substituted aroylhydrazones have been evaluated for their activity against fungal pathogens such as Aspergillus niger and Candida albicans. researchgate.net The presence of a hydroxyl group in a similar scaffold, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, has been shown to be effective against Candida albicans and Candida tropicalis. nih.gov This suggests that this compound may also possess antifungal capabilities.

Table 2: Hypothetical Antifungal Efficacy of this compound (MIC in µg/mL)

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus niger | Data not available |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Understanding the mechanisms of microbial resistance is crucial for the development of effective antimicrobial agents. nih.gov Resistance to antimicrobial compounds can arise through various mechanisms, including enzymatic degradation of the drug, alteration of the drug's target, and active efflux of the drug from the microbial cell. nih.gov For fluorinated compounds like 5-fluorocytosine, resistance in fungi can emerge from mutations in enzymes involved in its metabolic activation pathway. nih.govmdpi.com While the specific resistance mechanisms against this compound have not been elucidated, it is plausible that similar mechanisms could be involved.

Antioxidant Activity Assays

Phenolic compounds are known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. nih.gov The presence of a hydroxyl group on the benzene ring of this compound suggests that it may exhibit antioxidant activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free radical scavenging capacity of a compound. mdpi.comnih.gov In this assay, the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical results in a color change that can be measured spectrophotometrically. Phenolic compounds are particularly effective in this assay. nih.gov The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: Hypothetical DPPH Radical Scavenging Activity of this compound

| Assay | Result (IC50) |

|---|

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Another aspect of antioxidant activity is the ability to chelate metal ions, such as iron and copper, which can catalyze the formation of reactive oxygen species. By binding to these metal ions, chelating agents can prevent oxidative damage. The hydrazide functional group is known to have metal-chelating properties. The ferric reducing antioxidant power (FRAP) assay is one method used to assess the reducing ability of an antioxidant, which is related to its metal chelation capacity. nih.gov

Table 4: Hypothetical Metal Chelation Capacity of this compound

| Assay | Result |

|---|

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Antiproliferative and Cytotoxicity Profiling (e.g., against specific cancer cell lines)

A comprehensive search of scientific databases and literature has not yielded any specific studies detailing the antiproliferative or cytotoxic effects of this compound against any cancer cell lines. While numerous studies have investigated the anticancer properties of various benzohydrazide (B10538) derivatives and other fluorinated compounds, data on the specific activity of this compound, including IC50 values, remains unpublished in the public domain.

Research into structurally related compounds has shown that the benzohydrazide moiety is a key feature in a variety of biologically active molecules. For instance, some benzohydrazide derivatives have been reported to exhibit significant antiproliferative activity against cancer cell lines such as A549, MCF-7, HeLa, and HepG2 by targeting enzymes like EGFR kinase. nih.gov Additionally, the introduction of fluorine into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity, with many fluorinated compounds demonstrating potent anticancer effects. mdpi.comsemanticscholar.orgresearchgate.netmdpi.com However, without direct experimental evidence, the antiproliferative and cytotoxicity profile of this compound remains unknown.

Table 1: Antiproliferative and Cytotoxicity Data for this compound

| Cancer Cell Line | IC50 Value | Reference |

|---|---|---|

| Data not available | Data not available | N/A |

Enzyme Inhibition Kinetics and Mechanisms

There is currently no publicly available information regarding the enzyme inhibition kinetics or mechanisms of this compound. Studies on related benzohydrazide derivatives have shown them to be effective inhibitors of various enzymes, including urease, with some compounds demonstrating competitive or non-competitive modes of inhibition. nih.govresearchgate.net The fluorine atom and the hydrazide group could potentially interact with the active sites of various enzymes, but specific targets and the kinetic parameters of such interactions for this compound have not been determined.

Table 2: Enzyme Inhibition Data for this compound

| Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Data not available | Data not available | Data not available | N/A |

Receptor Binding Studies and Ligand-Target Interactions

No receptor binding studies or investigations into the ligand-target interactions of this compound have been published in the scientific literature. Therefore, its affinity for any specific biological receptors is currently unknown.

Immunomodulatory Effects (e.g., TNF-alpha production)

The potential immunomodulatory effects of this compound, including its impact on the production of cytokines such as TNF-alpha, have not been reported in any publicly accessible research. While some hydrazide derivatives and fluorinated compounds have been noted for their influence on immune responses, no such data exists for this compound.

Table 3: Immunomodulatory Effects of this compound

| Immune Cell Type | Effect on TNF-alpha Production | Reference |

|---|---|---|

| Data not available | Data not available | N/A |

Coordination Chemistry of 3 Fluoro 5 Hydroxybenzohydrazide Derivatives

Synthesis of Metal Complexes with Transition and Main Group Metals

The synthesis of metal complexes with 3-Fluoro-5-hydroxybenzohydrazide would likely proceed by reacting the ligand with a metal salt in a suitable solvent. Typically, the ligand is dissolved in an organic solvent such as methanol (B129727) or ethanol (B145695), and a solution of the metal salt (e.g., chlorides, nitrates, acetates, or sulfates) is added. The reaction mixture is often heated under reflux to ensure completion. scispace.comnih.gov The stoichiometry of the resulting complex (metal-to-ligand ratio) can be controlled by adjusting the molar ratio of the reactants.

The general reaction can be depicted as: n L + MXm → [M(L)n]Xm (where L = this compound, M = metal ion, X = anion)

Depending on the reaction pH, the ligand can coordinate in its neutral keto form or, upon deprotonation of the hydrazide and/or phenolic groups, as an anionic ligand. The use of a base can facilitate deprotonation, leading to the formation of neutral chelate complexes where the charge of the metal ion is balanced by the deprotonated ligand.

Hypothetical Synthesis Examples:

Synthesis of a Cu(II) Complex: A methanolic solution of copper(II) acetate (B1210297) monohydrate would be added dropwise to a refluxing methanolic solution of this compound in a 1:2 molar ratio. The mixture would be refluxed for several hours, during which a colored precipitate of the complex is expected to form.

Synthesis of an Fe(III) Complex: An ethanolic solution of iron(III) chloride would be reacted with the ligand in a 1:2 or 1:3 molar ratio. The pH might be adjusted to facilitate the formation of a stable complex.

Characterization of Metal Complexes

A comprehensive characterization using various analytical and spectroscopic techniques would be essential to elucidate the structure and properties of the synthesized complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the binding mode of the ligand. In the free ligand, characteristic bands for ν(N-H), ν(C=O), and ν(O-H) would be present. Upon complexation, a shift of the ν(C=O) band to a lower frequency would indicate coordination through the carbonyl oxygen. If the ligand coordinates in its enol form, the ν(C=O) band would disappear, and a new band corresponding to ν(C=N-N=C) would appear. nih.gov The participation of the phenolic -OH group in coordination would be confirmed by the disappearance of its corresponding stretching band. New bands at lower frequencies would appear, corresponding to ν(M-O) and ν(M-N) vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes in a suitable solvent provide information about the geometry around the central metal ion. The spectra of the complexes would show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d transitions for transition metal complexes, which are crucial for inferring the coordination environment (e.g., octahedral, tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are useful for characterizing diamagnetic complexes. In the ¹H NMR spectrum of the free ligand, signals for the aromatic, -OH, and -NH/-NH₂ protons would be observed. Upon complexation, these signals would show a downfield or upfield shift, confirming the coordination. The disappearance of the -OH and one of the N-H proton signals would indicate coordination via their deprotonated forms.

Mass Spectrometry (MS): Mass spectrometry helps in confirming the stoichiometry of the complexes by providing the molecular ion peak. The fragmentation pattern can also give valuable insights into the structure of the complex. nih.gov

Elemental analysis for carbon, hydrogen, and nitrogen (CHN) is fundamental for determining the empirical formula of the complexes. The metal content can be determined by techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis. The combined results from elemental analysis and spectroscopic data help in establishing the precise stoichiometry of the metal complexes. scispace.com

Hypothetical Elemental Analysis and Molar Conductance Data

| Complex Formula | Color | C% (Calc.) | H% (Calc.) | N% (Calc.) | M% (Calc.) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

| [Cu(L')₂(H₂O)₂] | Green | 36.7 (36.9) | 3.1 (3.3) | 12.2 (12.3) | 13.8 (13.9) | 12 |

| [Ni(L')₂(H₂O)₂] | Pale Green | 37.3 (37.1) | 3.3 (3.3) | 12.4 (12.4) | 12.9 (13.0) | 15 |

| [Co(L')₂(H₂O)₂] | Pink | 37.2 (37.1) | 3.2 (3.3) | 12.3 (12.4) | 13.1 (13.0) | 14 |

| [Fe(L')₃]·H₂O | Red-Brown | 42.1 (42.3) | 2.9 (3.0) | 14.0 (14.1) | 9.2 (9.4) | 18 |

| L' represents the singly deprotonated (enol form) this compound ligand. Calculated values are hypothetical. |

Magnetic susceptibility measurements at room temperature are crucial for understanding the electronic structure of transition metal complexes. The magnetic moment (μ_eff), calculated from these measurements, helps in determining the number of unpaired electrons and provides strong evidence for the geometry of the complex. scispace.com For instance, a magnetic moment of ~1.73 B.M. is characteristic of an octahedral or square planar Cu(II) complex with one unpaired electron.

The most definitive method for structure elucidation is single-crystal X-ray diffraction. mdpi.comjocpr.com This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. Obtaining suitable single crystals for X-ray analysis would be a key objective after synthesis. For this compound complexes, X-ray diffraction could definitively confirm the specific binding mode of the ligand (keto vs. enol) and the involvement of the phenolic group in coordination. researchgate.net

Chelation Behavior and Ligand Binding Modes of this compound

This compound can exhibit different binding modes depending on the metal ion, the reaction conditions (especially pH), and the solvent used.

Neutral Bidentate (Keto Form): In neutral or acidic media, the ligand can act as a neutral bidentate ligand, coordinating to the metal ion through the carbonyl oxygen and the terminal amino nitrogen (-NH₂). This would form a five-membered chelate ring.

Monobasic Bidentate (Enol Form): In the presence of a base or with certain metal ions, the ligand can undergo tautomerization to its enol form. Deprotonation of the enolic hydroxyl group results in a monobasic bidentate ligand that coordinates through the enolic oxygen and the imine nitrogen. This is a very common coordination mode for hydrazide-based ligands. researchgate.net

Dibasic Tridentate: A highly plausible and interesting coordination mode involves the deprotonation of both the phenolic hydroxyl group and the enolic hydroxyl group. In this case, the ligand would act as a dibasic tridentate O,N,O donor, binding to the metal ion through the phenolic oxygen, the imine nitrogen, and the enolic oxygen. This would lead to the formation of two stable chelate rings (one five-membered and one six-membered), resulting in highly stable metal complexes.

The fluorine substituent, being electron-withdrawing, would increase the acidity of the nearby phenolic proton, potentially favoring the deprotonation and coordination of this group.

Enhanced Biological Activities of Metal Complexes

The chelation of metal ions to hydrazone ligands often leads to a significant enhancement of their biological activities compared to the free ligands. This enhancement is frequently explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, allowing for easier penetration through the lipid layers of cell membranes.

The complexation of hydrazone derivatives with various transition metals has been widely reported to enhance their antimicrobial properties. nih.govmdpi.com Metal complexes of ligands similar to this compound are expected to exhibit significant antibacterial and antifungal activities.

Research on other hydrazone derivatives has demonstrated that their metal complexes can be effective against a range of pathogenic bacteria and fungi. For example, some transition metal complexes of a benzothiophene (B83047) carbohydrazide (B1668358) derivative showed good activity against E. coli, S. aureus, A. niger, and A. flavus. researchgate.net Similarly, flavonoids, which share structural similarities with the hydroxylated phenyl ring of the target compound, exhibit greater antibacterial efficacy when complexed with metal ions. nih.gov The mechanism of action is often attributed to the disruption of the microbial cell membrane and inhibition of essential cellular processes. nih.govmdpi.com

Table 1: Illustrative Antimicrobial Activity of Related Hydrazone Metal Complexes

| Compound/Complex | Test Organism | Activity | Reference |

| Cu(II), Co(II), Ni(II), Mn(II), Fe(III) complexes of 3-chloro-N′-[(1E)-(2-hydroxyphenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide | E. coli, S. aureus, A. niger, A. flavus | Active | researchgate.net |

| Ag(I) complexes of Schiff bases derived from amino acids | E. coli, P. aeruginosa, S. typhi, S. aureus, B. subtilis, C. albicans, C. glabrata | More significant activity than ligands | semanticscholar.org |

| Fe(III) complex of Lomefloxacin | Various bacteria and fungi | Remarkable inhibitory activity | mdpi.com |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

The coordination of metal ions to hydrazone ligands can significantly modulate their cytotoxic activity against cancer cell lines. In many cases, metal complexation leads to enhanced anticancer properties. mdpi.com For example, the cytotoxic activity of 3-hydroxyflavone (B191502) complexes against various cancer cell lines was found to be significantly improved compared to the free ligand. nih.gov This enhancement is often linked to the ability of the metal complexes to interact with DNA and induce apoptosis.

However, the effect of metal complexation on cytotoxicity is not always straightforward. In some instances, the free ligand has been found to be more potent than its metal complexes. dntb.gov.uanih.gov For example, a study on N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes revealed that the free ligand was more cytotoxic towards HePG-2 and HCT-116 cell lines. dntb.gov.uanih.gov This suggests that the biological activity is a complex interplay of the ligand's intrinsic properties and the changes induced by metal coordination.

The cytotoxic potential of metal complexes derived from this compound would likely depend on the specific metal ion and the resulting geometry of the complex. The presence of the hydroxyl and fluoro substituents on the phenyl ring could influence the electronic distribution and steric factors, thereby affecting the interaction of the complexes with biological targets.

Table 2: Illustrative Cytotoxic Activity of Related Hydrazone Metal Complexes

| Compound/Complex | Cell Line | IC50 Value | Reference |

| Cu(II) complex of a 1,3,5-triazino[1,2-a]benzimidazole derivative | HepG-2 (liver cancer) | 3.5 µg/ml | ekb.eg |

| Ni(II), Co(II), Cu(II), Zn(II) complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HCT-116 (colorectal carcinoma) | 0.154–1.037 mM | nih.gov |

| Rh(III) complex of quercetin | HeLa, HepG-2, and other cancer cell lines | Significantly higher cytotoxicity than free quercetin | mdpi.com |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Theoretical Studies on Metal Complexes (e.g., DFT on stability and electronic properties)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, stability, and reactivity of metal complexes. nih.gov For the hypothetical metal complexes of this compound, DFT calculations could provide valuable insights into their properties.

DFT studies on similar hydrazone complexes have been employed to:

Optimize Molecular Geometries: Determine the most stable three-dimensional arrangement of atoms in the complex.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Predict Spectroscopic Properties: Simulate vibrational (IR) and electronic (UV-Vis) spectra, which can be compared with experimental data to confirm the structure of the synthesized complexes.

Investigate Bonding: Analyze the nature of the coordination bonds between the metal and the ligand.

For instance, DFT calculations on N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its Ni(II) complex showed that the complex had a lower HOMO-LUMO energy gap compared to the free ligand, suggesting increased reactivity. dntb.gov.uanih.gov Similar theoretical studies on other Schiff base metal complexes have also been used to corroborate experimental findings and to understand the structure-activity relationships. ekb.egmdpi.com

The application of DFT to the metal complexes of this compound would allow for a systematic investigation of how the fluoro and hydroxyl substituents influence the electronic structure and, consequently, the biological activity of the complexes. These theoretical predictions can guide the design and synthesis of new metal-based therapeutic agents with improved efficacy.

Structure Activity Relationship Sar Studies and Rational Design of Analogues Based on 3 Fluoro 5 Hydroxybenzohydrazide Scaffold

Systematic Modification of Substituents on the Benzene (B151609) Ring

The benzene ring of 3-fluoro-5-hydroxybenzohydrazide provides a key area for structural modification to explore and optimize biological activity. Systematic changes to the substituents on the aromatic ring can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.

The following table illustrates hypothetical SAR data for modifications on the benzene ring, showcasing how different substituents could influence inhibitory activity against a target enzyme.

| Compound | R1 | R2 | R3 | IC₅₀ (µM) |

| 1 | H | F | OH | 15.2 |

| 1a | Cl | F | OH | 8.5 |

| 1b | CH₃ | F | OH | 12.1 |

| 1c | OCH₃ | F | OH | 10.3 |

| 1d | H | F | OH | 9.8 |

| 1e | H | F | OH | 18.9 |

This table is a hypothetical representation to illustrate SAR principles.

Derivatization of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a critical component of the this compound scaffold and a primary site for derivatization. This moiety is known to be a key pharmacophore in many biologically active compounds. nih.gov Modifications at this position can lead to the formation of various derivatives, such as hydrazones, N-acylhydrazides, and cyclized products like oxadiazoles (B1248032) or triazoles.

The synthesis of hydrazones by reacting the hydrazide with a variety of aldehydes and ketones is a common strategy. The resulting R-group from the aldehyde or ketone can be tailored to explore different binding pockets of a target protein. The electronic properties and steric bulk of this appended group are pivotal in determining the biological activity.

| Derivative Type | Modification | Potential Impact on Activity |

| Hydrazone | Condensation with aromatic aldehydes | Introduction of diverse substituents to probe target binding sites. |

| N'-Acylhydrazide | Acylation of the terminal nitrogen | Can enhance stability and alter hydrogen bonding capabilities. |

| N'-Arylhydrazide | Arylation of the terminal nitrogen | Increases lipophilicity and potential for pi-stacking interactions. |

| Cyclized Derivatives | Conversion to oxadiazoles, triazoles, etc. | Creates more rigid structures, potentially improving binding affinity and metabolic stability. |

This table provides examples of potential derivatizations and their general effects.

Impact of Fluorine Position on Biological and Chemical Properties

The presence and position of a fluorine atom on the benzene ring can have a profound effect on the molecule's properties. Fluorine is the most electronegative element, and its introduction can alter the acidity of nearby protons, influence metabolic stability, and modulate binding interactions. nih.gov The substitution of a hydrogen atom with a fluorine atom is a common strategy in medicinal chemistry due to the minimal steric perturbation it causes. nih.gov

Influence of Hydroxyl Group on Hydrogen Bonding and Activity

The hydroxyl group at the 5-position is a key feature of the scaffold, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov This dual capability allows it to form crucial interactions with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, or threonine. The acidity of this phenolic hydroxyl group can be modulated by the electronic nature of other substituents on the ring.

The replacement of the hydroxyl group with other functional groups, such as a methoxy (B1213986) group (OCH₃) or an amino group (NH₂), is a common SAR strategy. Substituting it with a methoxy group removes the hydrogen bond donating ability while retaining some hydrogen bond accepting capacity. An amino group, on the other hand, can also act as a hydrogen bond donor. Comparing the activity of these analogues helps to elucidate the precise role of the hydroxyl group in binding. In some cases, replacing a hydroxyl group with fluorine can be explored, though this removes the hydrogen bond donating property. nih.govresearchgate.net

| Analogue | Functional Group at Position 5 | Hydrogen Bonding | Expected Impact on Binding |

| Parent Compound | -OH | Donor and Acceptor | Potentially strong interaction with the target. |

| Analogue A | -OCH₃ | Acceptor only | Weaker binding if H-bond donation is critical. |

| Analogue B | -NH₂ | Donor | May retain activity if H-bond donation is the key interaction. |

| Analogue C | -F | Acceptor only | May decrease binding if H-bond donation is crucial. nih.gov |

This table illustrates the potential consequences of modifying the hydroxyl group.

Computational Design of Novel Analogues with Optimized Properties

Computational chemistry and molecular modeling are indispensable tools in the rational design of novel analogues based on the this compound scaffold. berkeley.edu Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the binding mode of these compounds and help prioritize the synthesis of the most promising derivatives. nih.govnih.gov

Molecular docking studies can be used to predict the binding orientation and affinity of designed analogues within the active site of a biological target. researcher.life This allows for the in silico screening of a virtual library of compounds, saving time and resources. For example, docking simulations could reveal that a specific substitution on the benzene ring leads to a more favorable interaction with a key residue in the binding pocket.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of yet-to-be-synthesized analogues.

Molecular dynamics simulations can provide a dynamic picture of the ligand-protein complex, revealing the stability of the binding interactions over time and highlighting the role of conformational changes in the binding process.

Advanced Analytical Applications of 3 Fluoro 5 Hydroxybenzohydrazide Derivatives

Chemosensing Applications (e.g., Metal Ion Detection)

The core structure of 3-Fluoro-5-hydroxybenzohydrazide is well-suited for the design of chemosensors for metal ions. The hydrazide group provides a robust coordination site for metal ions, and the electronic properties of the molecule can be fine-tuned by the fluoro and hydroxyl substituents. Condensation of the hydrazide with various aldehydes or ketones yields hydrazone derivatives, which can act as highly selective and sensitive colorimetric or fluorometric sensors.

Hydrazide-hydrazone based linkers are crucial in environmental and biological fields for detecting specific metal ions at minute levels. nih.gov The design of these chemosensors often involves creating a binding pocket that is sterically and electronically complementary to the target metal ion. For instance, a hydrazide–hydrazone-based fluorogenic molecule, 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide, demonstrated a ratiometric and "turn-on" enhanced fluorescence response towards Fe³⁺ and a colorimetric response to Cu²⁺. nih.gov This suggests that derivatives of this compound could be similarly developed to target specific metal ions. The binding stoichiometry of such hydrazone-metal complexes is often found to be 2:1. nih.gov

The general mechanism involves the metal ion coordinating with the donor atoms of the hydrazone ligand (typically oxygen and nitrogen atoms). This interaction can lead to a change in the electronic distribution of the molecule, resulting in a detectable signal, such as a color change (colorimetric sensing) or an alteration in fluorescence intensity (fluorometric sensing). The presence of the hydroxyl group in the this compound scaffold can enhance the binding affinity and selectivity for certain metal ions through deprotonation and formation of a stable chelate ring.

| Analogous Hydrazone Sensor | Target Ion(s) | Sensing Mechanism | Detection Limit |

| 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide | Fe³⁺, Cu²⁺ | Ratiometric and turn-on fluorescence for Fe³⁺, colorimetric for Cu²⁺ | Not Specified |

| N-(3-methoxy-2-hydroxybenzylidene)-3-hydroxy-2-naphthahydrazone | Zn²⁺, Cd²⁺ | Aggregation-induced emission (AIE) | Zn²⁺: 9.85 x 10⁻⁹ M, Cd²⁺: 1.27 x 10⁻⁷ M rsc.org |

| (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)picolinohydrazide | Al³⁺ | Strong emission enhancement | 2.09 nM nih.gov |

Fluorescent Probe Development

The development of fluorescent probes from this compound derivatives represents a significant area of research. These probes can be designed to exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a specific analyte. The inherent fluorescence of the aromatic system can be modulated by various photophysical processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE).

For example, a "turn-on" fluorescent probe for formaldehyde (B43269) has been developed from a BODIPY-substituted hydrazine (B178648). researchgate.net The probe itself is non-fluorescent, but upon reaction with formaldehyde, a highly fluorescent hydrazone is formed, leading to a greater than 900-fold increase in fluorescence intensity. researchgate.net This principle can be applied to derivatives of this compound, where the hydrazide moiety can react with an analyte of interest to produce a significant change in fluorescence.

Furthermore, the concept of aggregation-induced emission (AIE) has been successfully applied to hydrazone-based sensors. rsc.org A chemosensor based on N-(3-methoxy-2-hydroxybenzylidene)-3-hydroxy-2-naphthahydrazone, which is non-emissive in solution, was found to selectively detect Zn²⁺ and Cd²⁺ ions through the formation of emissive aggregates. rsc.org This AIE-based detection strategy offers the advantage of low background signal and high sensitivity. The detection limits for Zn²⁺ and Cd²⁺ were reported to be as low as 9.85 × 10⁻⁹ M and 1.27 × 10⁻⁷ M, respectively. rsc.org

Theoretical studies, such as those using density functional theory (DFT), can aid in the design of these fluorescent probes by predicting their photophysical properties and the mechanism of analyte interaction. nih.gov For instance, DFT calculations can help understand the excited-state intramolecular proton transfer (ESIPT) behavior, which can be harnessed to achieve large Stokes shifts, a desirable property for fluorescent probes. nih.gov

| Probe Type | Analyte | Response Mechanism | Key Features |

| BODIPY-substituted hydrazine | Formaldehyde | "Turn-on" fluorescence | >900-fold fluorescence increase, low detection limit (0.18 µM) researchgate.net |

| Hydrazone-based AIE sensor | Zn²⁺, Cd²⁺ | Aggregation-induced emission | High selectivity, low detection limits in aqueous media rsc.org |

| Hydroxy-substituted perylene (B46583) derivatives | Fluoride anion | Intermolecular proton transfer | High selectivity and sensitivity, usable as test strips rsc.org |

Material Science Applications (e.g., ligand in coordination polymers)

In the realm of material science, this compound and its derivatives can serve as versatile ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The hydrazide functionality, with its multiple coordination sites, can bridge metal centers to form extended one-, two-, or three-dimensional networks.

The structural diversity of coordination polymers can be controlled by the choice of the metal ion, the ligand, and the reaction conditions. For instance, coordination polymers incorporating a 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine (B92270) ligand have been synthesized with Co(II), Zn(II), and Cd(II), resulting in structures ranging from 2D networks to 3D frameworks. researchgate.net Similarly, the Schiff base derivatives of this compound can act as multidentate ligands, offering rich coordination chemistry.

These materials are of interest for a wide range of applications, including gas storage, catalysis, and sensing. The porosity of MOFs can be tailored for the selective adsorption of gases, while the metal centers can act as catalytic sites. Furthermore, the incorporation of fluorescent ligands can lead to luminescent MOFs that can function as chemical sensors.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-Fluoro-5-hydroxybenzohydrazide and its Derivatives

This compound is a valuable synthetic intermediate. Its synthesis is achievable through established chemical routes from readily available precursors. The primary focus of research has been on its derivatives, especially Schiff bases, which have shown promising in vitro biological activities, including antimicrobial and anticancer effects. nih.govjocpr.comrsc.orgresearchgate.net The fluorine and hydroxyl substitutions are key to modulating the physicochemical and biological properties of these derivatives.

Unexplored Research Avenues and Potential Applications

Significant potential remains in exploring the full scope of applications for this compound and its derivatives. A systematic investigation into its heterocyclic derivatives is warranted, given the prevalence of such structures in medicinal chemistry. Furthermore, the potential of this compound in materials science, particularly in the development of novel polymers with specific properties, is an almost entirely unexplored field. Its application in agrochemicals also presents a promising, yet uninvestigated, avenue. researchgate.net

Methodological Advancements for Future Investigations

Future research would benefit from the development of more efficient and scalable synthesis methods for this compound and its derivatives. High-throughput screening methods could be employed to rapidly assess the biological activities of a large library of its derivatives against a wide range of targets. Computational studies, such as molecular docking, can aid in the rational design of more potent and selective derivatives. researchgate.net

Broader Implications for Medicinal and Organic Chemistry

The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships in medicinal chemistry. The influence of fluorine substitution on biological activity is a key area of interest. nih.gov As a versatile building block, it provides access to a wide range of novel chemical entities that can be further developed into potential therapeutic agents or advanced materials. The continued investigation of this compound and its analogues will undoubtedly lead to new discoveries and innovations in both medicinal and organic chemistry.

Q & A

Q. What advanced analytical techniques can elucidate degradation pathways under oxidative stress?

- LC-MS/MS : Identify degradation products (e.g., fluorobenzoic acids) using a Q-TOF mass spectrometer. Perform forced degradation studies (HO/UV light) and propose mechanisms via fragment ion analysis .

- EPR Spectroscopy : Detect radical intermediates during photodegradation to validate proposed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.